molecular formula C48H82O20 B8143437 Hosenkoside C

Hosenkoside C

Cat. No. B8143437
M. Wt: 979.2 g/mol
InChI Key: QGMUCGXWCKWHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hosenkoside C is a useful research compound. Its molecular formula is C48H82O20 and its molecular weight is 979.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hosenkoside C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hosenkoside C including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isolation and Structural Identification

  • Isolation from Seeds of Impatiens Balsamina : Hosenkoside C, along with other glycosides, was isolated from the seeds of Impatiens balsamina. Advanced techniques like 2D NMR, CD spectroscopy, and chemical derivatization were utilized for structural identification (Shoji et al., 1994).

Chemical Analysis Methods

  • LC-MS/MS Method for Determination in Plasma : A study developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for the determination of hosenkoside A and K in rat plasma, which can be adapted for similar analysis of hosenkoside C (Yu et al., 2017).

Potential Biological Activities

  • In Vitro Growth Inhibitory Activity : Hosenkoside C, among other glycosides, showed potential in vitro growth inhibitory activity in human cancer A375 cells. This suggests its possible application in antitumor research (Wu et al., 2017).

properties

IUPAC Name

2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O20/c1-23(17-49)7-6-12-48(21-53)16-15-46(4)24(40(48)62)8-9-29-44(2)13-11-30(45(3,28(44)10-14-47(29,46)5)22-63-41-37(60)34(57)31(54)25(18-50)64-41)67-43-39(36(59)33(56)27(20-52)66-43)68-42-38(61)35(58)32(55)26(19-51)65-42/h7,24-43,49-62H,6,8-22H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMUCGXWCKWHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

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